![molecular formula C15H19NO3 B1520516 1-Boc-3-Hydroxymethyl-5-methylindole CAS No. 914349-03-4](/img/structure/B1520516.png)
1-Boc-3-Hydroxymethyl-5-methylindole
Overview
Description
1-Boc-3-Hydroxymethyl-5-methylindole is a compound that belongs to the class of heterocyclic organic compounds. It is a significant heterocyclic system in natural products and drugs . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
Synthesis Analysis
The synthesis of 1-Boc-3-Hydroxymethyl-5-methylindole involves a one-pot, three-component protocol based upon a Fischer indolisation–indole N -alkylation sequence . This procedure is very rapid (total reaction time under 30 minutes), operationally straightforward, generally high yielding and draws upon readily available building blocks (aryl hydrazines, ketones, alkyl halides) to generate densely substituted indole products .Molecular Structure Analysis
The molecular formula of 1-Boc-3-Hydroxymethyl-5-methylindole is C15H19NO3 . Its average mass is 277.316 Da and its monoisotopic mass is 277.131409 Da .Scientific Research Applications
Synthesis of Alkaloid Derivatives
1-Boc-3-Hydroxymethyl-5-methylindole: is a key precursor in the synthesis of complex alkaloids. Alkaloids are a class of naturally occurring organic compounds that mostly contain basic nitrogen atoms. This compound serves as a versatile building block for creating indole alkaloids, which are prevalent in many pharmaceuticals due to their biological activity .
Anticancer Research
Indole derivatives, including 1-Boc-3-Hydroxymethyl-5-methylindole , have shown promise in anticancer research. They are studied for their potential to inhibit the growth of cancer cells and are being explored as chemotherapeutic agents. The indole moiety is a common feature in many compounds with anticancer properties .
Antimicrobial Agent Development
The indole core of 1-Boc-3-Hydroxymethyl-5-methylindole is significant in the development of new antimicrobial agents. Researchers are investigating indole derivatives for their ability to combat a wide range of microbial pathogens, including bacteria and fungi .
Treatment of Disorders
This compound’s derivatives are being researched for their therapeutic potential in treating various disorders. The indole structure is important in molecules that interact with biological systems, potentially leading to treatments for neurological and psychological disorders .
Pharmaceutical Synthesis
1-Boc-3-Hydroxymethyl-5-methylindole: is utilized in the synthesis of pharmaceuticals. Its structure is integral to the creation of drugs that can interact with biological targets, offering a pathway to novel medications for a variety of health conditions.
Agrochemical Research
The versatility of 1-Boc-3-Hydroxymethyl-5-methylindole extends to agrochemical research. It is used in the synthesis of compounds that could serve as the basis for new pesticides or herbicides, contributing to the development of more effective and safer agricultural chemicals.
Functional Materials Development
Researchers employ 1-Boc-3-Hydroxymethyl-5-methylindole in the creation of functional materials. These materials have specific properties or functions that can be harnessed in various industries, including electronics, coatings, and advanced manufacturing processes.
Green Chemistry Applications
The compound is also significant in green chemistry, where it is used to develop environmentally friendly synthetic methodologies. Indole derivatives are pivotal in designing reactions that minimize waste and reduce the environmental impact of chemical processes .
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs are the respiratory system .
Future Directions
Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology. The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years . Therefore, the investigation of novel methods of synthesis have attracted the attention of the chemical community .
properties
IUPAC Name |
tert-butyl 3-(hydroxymethyl)-5-methylindole-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-10-5-6-13-12(7-10)11(9-17)8-16(13)14(18)19-15(2,3)4/h5-8,17H,9H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFRWGWHICKSQAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C=C2CO)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10654316 | |
Record name | tert-Butyl 3-(hydroxymethyl)-5-methyl-1H-indole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10654316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Boc-3-Hydroxymethyl-5-methylindole | |
CAS RN |
914349-03-4 | |
Record name | tert-Butyl 3-(hydroxymethyl)-5-methyl-1H-indole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10654316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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